

Spectroscopic Data of N-Methylmethanesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: **N-Methylmethanesulfonamide**

Cat. No.: **B075009**

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Introduction

N-Methylmethanesulfonamide (CAS No. 1184-85-6) is a sulfonamide compound of significant interest in organic synthesis and as a potential intermediate in the pharmaceutical and agrochemical industries^{[1][2]}. Its simple yet functional structure, comprising a methanesulfonyl group and an N-methylamino group, presents a clear model for understanding the spectroscopic behavior of aliphatic sulfonamides. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough analysis of its spectroscopic profile.

This technical guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Methylmethanesulfonamide**. Designed for researchers, scientists, and drug development professionals, this document synthesizes spectral data with the underlying principles of each technique, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Key Spectroscopic Features

The structural formula of **N-Methylmethanesulfonamide** ($C_2H_7NO_2S$) dictates its characteristic spectroscopic signatures. The molecule contains two distinct methyl groups—one attached to the sulfur atom ($S-CH_3$) and one to the nitrogen atom ($N-CH_3$)—and a secondary

amide proton (N-H). These features give rise to predictable signals in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS.

Caption: 2D Molecular Structure of **N-Methylmethanesulfonamide**.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the number and connectivity of hydrogen atoms in a molecule. The spectrum of **N-Methylmethanesulfonamide** is characterized by three distinct signals corresponding to its three unique proton environments.

¹H NMR Data Summary

The following data were obtained in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer[2].

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.819	Broad Singlet	1H	N-H
2.929	Singlet	3H	S-CH ₃
2.789	Singlet	3H	N-CH ₃

Interpretation of the ¹H NMR Spectrum

The causality behind the observed chemical shifts is rooted in the electronic environment of the protons:

- N-H Proton (δ 4.819): This proton is attached to a nitrogen atom, which is adjacent to the strongly electron-withdrawing sulfonyl group (SO₂). This deshielding effect shifts its resonance significantly downfield. The broadness of the peak is characteristic of protons attached to nitrogen, often due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or other protic species.

- S-CH₃ Protons (δ 2.929): The methyl group directly bonded to the sulfur of the sulfonyl group is also deshielded, causing its signal to appear downfield relative to a typical alkane methyl group.
- N-CH₃ Protons (δ 2.789): This methyl group is attached to the nitrogen atom. While nitrogen is electronegative, the deshielding effect is slightly less pronounced compared to the S-CH₃ group in this specific molecule, resulting in a slightly upfield chemical shift.

The singlet multiplicity for both methyl groups is expected, as there are no adjacent protons within three bonds to cause spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Accurately weigh 5-10 mg of purified **N-Methylmethanesulfonamide**. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[2]. Ensure the sample is fully dissolved.
- Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter[3].
- Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- Acquisition:
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity, minimizing peak width at half-height for the TMS signal.
 - Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
 - Reference the spectrum by setting the TMS peak to 0.00 ppm.

- Integrate the peaks to determine the relative ratios of the protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. For **N-Methylmethanesulfonamide**, two distinct carbon signals are expected.

¹³C NMR Data Summary

While direct experimental ¹³C NMR data for **N-Methylmethanesulfonamide** is not readily available in surveyed public databases, chemical shifts can be reliably predicted based on the analysis of structurally similar compounds[4][5].

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale for Prediction
~42	S-CH ₃	The carbon of a methanesulfonyl group typically appears in the 40-50 ppm range[5].
~30	N-CH ₃	The N-methyl carbon in similar aliphatic amine and amide environments resonates in this region.

Interpretation of the Predicted ¹³C NMR Spectrum

- S-CH₃ Carbon (~42 ppm): This carbon is directly attached to the highly electronegative sulfonyl group, which strongly deshields it and shifts its resonance significantly downfield.
- N-CH₃ Carbon (~30 ppm): The carbon attached to the nitrogen is also deshielded, but to a lesser extent than the S-CH₃ carbon, placing its predicted signal further upfield.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR. Dissolve 20-50 mg of **N-Methylmethanesulfonamide** in 0.6-0.7 mL of CDCl_3 with TMS[2].
- Instrumentation and Setup: Use a high-field NMR spectrometer. Tune the probe for ^{13}C observation.
- Acquisition:
 - Employ a standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
 - Set the spectral width to encompass the expected range (e.g., 0-200 ppm).
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 256 or more) is required to achieve an adequate signal-to-noise ratio.
 - Use a relaxation delay (D1) of 2 seconds to ensure proper relaxation of the carbon nuclei for quantitative analysis.
 - Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is an excellent technique for identifying functional groups. The IR spectrum of **N-Methylmethanesulfonamide** is dominated by absorptions from the N-H and S=O bonds.

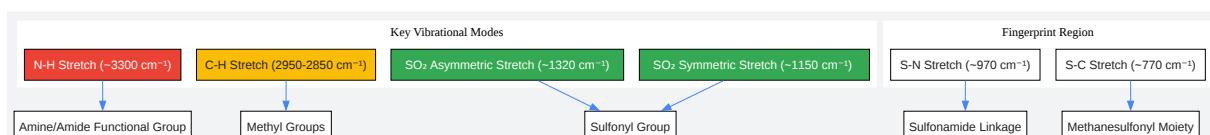
IR Data Summary

The following table summarizes the characteristic IR absorption bands for **N-Methylmethanesulfonamide**.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3300	Medium	N-H stretch
2950 - 2850	Medium	C-H stretch (asymmetric & symmetric)
~1320	Strong	SO ₂ asymmetric stretch
~1150	Strong	SO ₂ symmetric stretch
~970	Medium	S-N stretch
~770	Medium	S-C stretch

Note: These are typical ranges. Exact peak positions can be found on experimental spectra available from sources like SpectraBase[4].

Interpretation of the IR Spectrum



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Caption: Logical relationships of IR absorptions to functional groups.

- N-H Stretch (~3300 cm⁻¹): The moderately intense band in this region is a clear indicator of the N-H bond in the secondary sulfonamide.
- C-H Stretches (2950-2850 cm⁻¹): These absorptions are characteristic of the methyl groups present in the molecule.

- SO_2 Stretches ($\sim 1320 \text{ cm}^{-1}$ and $\sim 1150 \text{ cm}^{-1}$): The two strong bands are the most prominent features of the spectrum and are definitive evidence for the sulfonyl (SO_2) group. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is from the symmetric stretch.
- S-N and S-C Stretches ($\sim 970 \text{ cm}^{-1}$ and $\sim 770 \text{ cm}^{-1}$): These vibrations occur in the fingerprint region and are characteristic of the sulfonamide core structure.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **N-Methylmethanesulfonamide** with ~ 100 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions from atmospheric CO_2 and water vapor.
- Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400 \text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Electron Ionization (EI) is a common technique for volatile small molecules like **N-Methylmethanesulfonamide**.

MS Data Summary

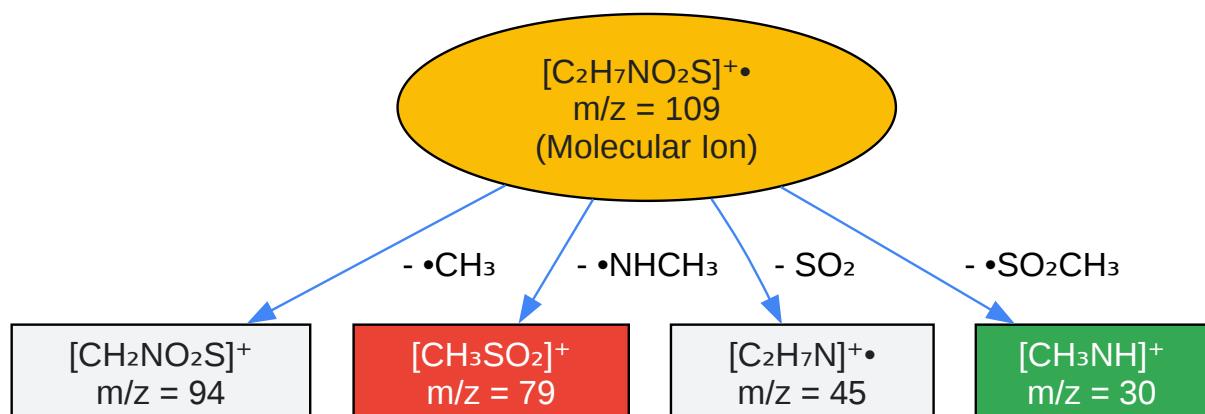
- Molecular Formula: $\text{C}_2\text{H}_7\text{NO}_2\text{S}$

- Molecular Weight: 109.15 g/mol [6]
- Monoisotopic Mass: 109.01974964 Da[4]
- Ionization Method: Electron Ionization (EI)

Interpretation of the Mass Spectrum & Fragmentation

In EI-MS, the parent molecule is first ionized to form a molecular ion ($M^{+\bullet}$), which then undergoes fragmentation. The fragmentation of sulfonamides is often predictable.

- Molecular Ion ($M^{+\bullet}$) at m/z 109: The peak corresponding to the intact molecular radical cation is expected.
- Key Fragmentation Pathways:
 - Loss of Methyl Radical: Cleavage of the S-CH₃ bond can lead to the loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da), resulting in a fragment at m/z 94.
 - S-N Bond Cleavage: A crucial fragmentation pathway for sulfonamides is the cleavage of the sulfur-nitrogen bond. This can lead to two possible charged fragments:
 - [CH₃SO₂]⁺ at m/z 79.
 - [CH₃NH]⁺ at m/z 30.
 - Loss of SO₂: Rearrangement followed by the elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da) is a characteristic fragmentation for sulfonamides. This would produce a fragment ion at m/z 45 ([C₂H₇N]^{+\bullet}).

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Caption: Plausible EI fragmentation pathway for **N-Methylmethanesulfonamide**.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small quantity of the volatile sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the ion source, often via a direct insertion probe or the gas chromatography (GC) inlet. The sample is vaporized by heating.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes an electron to be ejected from the molecule, forming the positively charged molecular ion ($M^{+\bullet}$)[7].
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals.
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Conclusion

The spectroscopic analysis of **N-Methylmethanesulfonamide** provides a clear and consistent picture of its molecular structure. ^1H NMR confirms the presence and ratio of the N-H, S-CH₃, and N-CH₃ protons. While experimental ^{13}C NMR data is sparse, its expected spectrum is simple and predictable. FTIR spectroscopy definitively identifies the key sulfonyl (SO₂) and amine (N-H) functional groups through their strong, characteristic absorptions. Finally, mass spectrometry confirms the molecular weight and suggests plausible fragmentation pathways that are characteristic of the sulfonamide class. Together, these techniques provide a robust and self-validating toolkit for the unambiguous identification and quality assessment of **N-Methylmethanesulfonamide** for researchers in drug discovery and chemical synthesis.

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